molecular formula C14H11NO2 B1288090 1-Isocyanato-2-(phenoxymethyl)benzene CAS No. 910037-00-2

1-Isocyanato-2-(phenoxymethyl)benzene

Cat. No. B1288090
CAS RN: 910037-00-2
M. Wt: 225.24 g/mol
InChI Key: FGEXXDXHIUWRRS-UHFFFAOYSA-N
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Description

1-Isocyanato-2-(phenoxymethyl)benzene is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates typically react with compounds containing alcohol (OH) groups to form urethanes, which are key intermediates in the manufacture of a variety of polymers.

Synthesis Analysis

The synthesis of related isocyanate compounds has been explored in various studies. For instance, the synthesis of 1,3-bis(isocyanatomethyl)benzene, a compound with similar isocyanate functionality, has been optimized using bis(trichloromethyl) carbonate as a non-phosgene route, which is safer and more environmentally friendly compared to traditional phosgene-based methods . This optimized synthesis involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate under specific conditions to yield the desired isocyanate with high performance and excellent resistance properties.

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Isocyanato-2-(phenoxymethyl)benzene is not provided, related compounds such as 1,3-benzoxazole have been characterized using infrared spectroscopy, and their photochemical behavior has been studied in detail . The molecular structure of isocyanates is crucial for their reactivity, and the presence of the isocyanate group (-N=C=O) is a defining feature that determines their chemical behavior.

Chemical Reactions Analysis

Isocyanates, including those similar to 1-Isocyanato-2-(phenoxymethyl)benzene, undergo various chemical reactions. For example, 1,3-benzoxazole can be converted into 2-isocyanophenol upon UV irradiation, and further photochemical reactions can lead to a variety of products such as phenoxyl radicals, oxo tautomers, and fulvenone . These reactions are indicative of the high reactivity of the isocyanate group and its ability to participate in complex photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitrile can affect the stability and reactivity of the compound. In the case of 4,5-dicyano-3,6-diethylbenzo-1,2-diselenete, the nitrile groups contribute to the stabilization of the molecular orbitals, which can be inferred to have a similar effect on related isocyanate compounds . The physical properties such as solubility, boiling point, and melting point are also determined by the molecular structure and substituents present in the isocyanate compound.

Scientific Research Applications

Optimization of Isocyanate Synthesis for Materials Science A study focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate compound, which is known for its excellent performance in yellowing resistance and weather resistance, applicable in optical polymer composite materials, construction, and the automotive industry. The research aimed to develop a safer, more convenient, and environmentally friendly synthesis route, highlighting isocyanates' critical role in advanced material applications (Dong Jianxun et al., 2018).

Inorganic Chemistry and Material Synthesis Further research delves into the synthesis and application of benzene derivatives in creating novel materials. For instance, the preparation of 1,2-bis(3,4-dicyanophenoxymethyl)benzene from related compounds, leading to the development of new binuclear zinc phthalocyanines, illustrates the potential for innovative material synthesis and application in various fields, including electronics and catalysis (A. Tolbin et al., 2002).

Catalysis and Chemical Transformations Research on the gas phase oxidation of benzene to identify kinetics, thermochemistry, and mechanisms of initial steps provides insights into the fundamental reactions involved in the transformation of benzene derivatives. This knowledge is crucial for the development of efficient catalysts and processes in the chemical industry, emphasizing the importance of understanding basic chemical reactions for practical applications (S. Raoult et al., 2004).

Polymeric Material Development Studies on novel urethane-dimethacrylate monomers derived from isocyanates demonstrate the potential for creating advanced dental restorative materials. These materials show promising physico-chemical and mechanical characteristics suitable for dental applications, underscoring the versatility of isocyanate derivatives in developing specialized polymers (I. Barszczewska-Rybarek et al., 2020).

Advanced Coating Technologies The exploration of functional coatings using isocyanate-cured phenolics for applications such as anti-graffiti surfaces and high-temperature, high-pressure (HTHP) settings demonstrates the utility of isocyanate derivatives in creating specialized coatings. These advancements indicate the role of such chemical compounds in addressing specific industrial challenges, from durability to environmental resistance (Weihwa Lee et al., 2021).

Safety and Hazards

1-Isocyanato-2-(phenoxymethyl)benzene may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction. Harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isocyanato-2-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXXDXHIUWRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594646
Record name 1-Isocyanato-2-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-2-(phenoxymethyl)benzene

CAS RN

910037-00-2
Record name 1-Isocyanato-2-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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